molecular formula C77H109N21O19S B1669703 Melanotropin CAS No. 581-05-5

Melanotropin

Cat. No. B1669703
CAS RN: 581-05-5
M. Wt: 1664.9 g/mol
InChI Key: WHNFPRLDDSXQCL-UAZQEYIDSA-N
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Description

Melanotropin, also known as Melanocyte-stimulating hormone (MSH), is a family of peptide hormones and neuropeptides that include α-MSH, β-MSH, and γ-MSH . These hormones are produced by cells in the pars intermedia of the anterior lobe of the pituitary gland . They play a crucial role in pigmentation, regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, cardiovascular and metabolic effects, and important roles in the nervous system .


Synthesis Analysis

The various forms of MSH are generated from different cleavages of the proopiomelanocortin protein, which also yields other important neuropeptides like adrenocorticotropic hormone . α-MSH is one of the first peptide hormones isolated from the pituitary gland . The biologic functions of α-MSH and structure-activity relationships of α-MSH analogues have been extensively researched .


Molecular Structure Analysis

α-Melanotropin (α-MSH) is a peptide hormone with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 . This sequence has been found to be crucial for its biological activity .


Chemical Reactions Analysis

The initial actions of α-MSH are mediated at the level of the melanocyte membrane and involve signal transduction from receptor to adenylate cyclase on the intracellular surface of the membrane .

Scientific Research Applications

Melanotropin in Melanoma Cells

Melanotropin, a peptide with several functions including the stimulation of melanogenesis, plays a significant role in melanoma cells. It acts by binding to high-affinity receptors of the melanocortin-1 subtype, which are exclusively expressed in cells of the melanocytic lineage. Notably, an autocrine loop between melanotropin and its receptor is functional in human melanoma cells, suggesting a critical role in the proliferation and behavior of these cells (Loir et al., 1997).

Melanotropin Receptors in Human Epidermal Cells

Melanotropin receptors, identified as characteristic membrane markers of human epidermal melanocytes, have been visualized using melanotropic peptide conjugated macrospheres. Interestingly, human epidermal keratinocytes also express these receptors. This discovery points to the specific role of melanotropin receptors in the function of epidermal cells (Jiang et al., 1997).

γ3-Melanotropin: A Glycopeptide

The isolation and characterization of γ3-melanotropin from the neurointermediary lobe of the rat pituitary have revealed it as a glycopeptide with significant implications. This peptide, comprising 25 amino acids, holds potential insights into the functioning and regulation of melanotropins in mammals (Browne et al., 1981).

Melanotropin-Daunomycin Con

jugate in Melanoma TreatmentResearch has explored the use of a melanotropin-daunomycin conjugate, which shows receptor-mediated cytotoxicity in cultured murine melanoma cells. This approach signifies a potential method for specific, site-directed chemotherapy of melanomas, exploiting the specific recognition and internalization of the conjugate by cells displaying melanotropin receptors (Varga et al., 1977).

Bioavailable Melanotropins for Therapeutic Applications

The development of bioavailable melanotropins is a challenging yet critical area in targeting melanocortin receptors (MCRs) for various physiological processes. Strategies using cyclized N-methylated melanotropins and cyclotide templates are promising in enhancing oral availability and targeting MCRs in the central nervous system or peripheral tissues (Zhou & Cai, 2017).

Melanotropin in Modulating Skin Pigmentation and Melanocytes

Melanotropin is a critical regulator of cutaneous pigmentation and has been shown to stimulate the proliferation and melanogenesis of human melanocytes in culture. Its effects on melanogenic proteins like tyrosinase suggest a physiologic role in skin pigmentation regulation (Abdel‐Malek et al., 1995).

Multivalent Melanotropin Ligands in Melanoma Diagnosis and Treatment

The use of multivalent interactions involving melanotropin ligands targets melanoma cells overexpressing melanocortin receptors. Trivalent ligands bearing MSH ligands have shown up to a 350-fold increase in binding compared to the monomer, suggesting their potential in melanoma diagnosis and treatment (Brabez et al., 2011).

Safety And Hazards

An increase in MSH can cause darker skin in humans. MSH increases in humans during pregnancy, causing increased pigmentation in pregnant women. Cushing’s disease due to excess adrenocorticotropic hormone (ACTH) may also result in hyperpigmentation .

Future Directions

The melanocortin system, which includes melanotropin, plays a key role in maintaining homeostasis in our bodies through their neuro-immune-endocrine activities. It regulates a diverse array of physiological functions. The multiple roles of the melanocortins represent an opportunity for therapeutic interventions .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNFPRLDDSXQCL-UAZQEYIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H109N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melanotropin

CAS RN

581-05-5
Record name alpha-MSH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INTERMEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF025LA77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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